molecular formula C17H24N4O3S B2729759 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(1,1-dioxo-1lambda6-thiolan-3-yl)piperidine-4-carboxamide CAS No. 2097902-23-1

1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(1,1-dioxo-1lambda6-thiolan-3-yl)piperidine-4-carboxamide

Cat. No. B2729759
CAS RN: 2097902-23-1
M. Wt: 364.46
InChI Key: JWPTXNVJWGIYRE-UHFFFAOYSA-N
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Description

1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(1,1-dioxo-1lambda6-thiolan-3-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C17H24N4O3S and its molecular weight is 364.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of Heterocycles : Compounds with similar structures have been synthesized for their potential biological activities. For example, the Mannich reaction has been employed to synthesize N,S-containing heterocycles, highlighting the interest in nitrogen and sulfur-containing compounds for various applications (Dotsenko et al., 2012).
  • Antiviral Drug Discovery : Reviews on antiviral drug discovery discuss the importance of structural analogues in developing new therapeutic agents, indicating that compounds with complex heterocyclic structures are continuously being explored for antiviral properties (De Clercq, 2009).
  • Biologically Active Thienopyrimidine Derivatives : The utility of certain moieties in synthesizing biologically active compounds, such as thienopyrimidines, suggests the broad applicability of piperidine and related structures in medicinal chemistry (Azab, 2008).

Antimicrobial and Anticancer Applications

  • Antimicrobial Evaluation : Studies have synthesized and evaluated the antimicrobial activities of new pyridine-2(1H)-thiones, nicotinamides, and related compounds, which are critical for developing new antimicrobial agents (Othman, 2013).
  • Anticancer Activity : The synthesis of novel benzodifuranyl, 1,3,5-triazines, and related structures has been directed towards evaluating their potential as anti-inflammatory and analgesic agents, which also hints at the exploration of these compounds for anticancer activities (Abu‐Hashem et al., 2020).

Chemical Synthesis and Drug Development

  • Cocrystallization Studies : Research on cocrystallization behavior of isomeric pyridine carboxamides with antitubercular drugs showcases the importance of structural analysis in drug development, indicating that detailed study of molecular interactions can lead to the discovery of more effective pharmaceuticals (Prasad et al., 2015).

properties

IUPAC Name

1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)-N-(1,1-dioxothiolan-3-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O3S/c22-17(18-14-6-9-25(23,24)11-14)12-4-7-21(8-5-12)16-10-13-2-1-3-15(13)19-20-16/h10,12,14H,1-9,11H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWPTXNVJWGIYRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=NN=C2C1)N3CCC(CC3)C(=O)NC4CCS(=O)(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(1,1-dioxo-1lambda6-thiolan-3-yl)piperidine-4-carboxamide

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